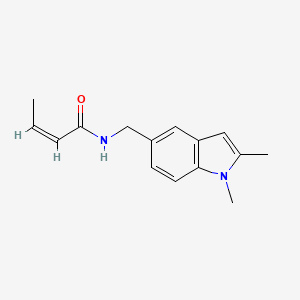

(Z)-N-((1,2-dimethyl-1H-indol-5-yl)methyl)but-2-enamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(Z)-N-((1,2-dimethyl-1H-indol-5-yl)methyl)but-2-enamide, also known as DIMBOA, is a naturally occurring compound found in several plants, including maize, wheat, and rye. This compound has been the subject of several scientific studies due to its potential applications in the field of medicine and agriculture.

Aplicaciones Científicas De Investigación

Biological Effects of Derivative Compounds

G. Kennedy (2001) provided a comprehensive review on the biological effects of certain amides and formamides, including their derivatives. The review discusses the commercial importance of these chemicals and the biological consequences of exposure, which could be relevant to understanding the broader implications of related compounds such as (Z)-N-((1,2-dimethyl-1H-indol-5-yl)methyl)but-2-enamide (Kennedy, 2001).

Heterocyclic Compound Synthesis

G. Negri, C. Kascheres, and A. Kascheres (2004) highlighted the importance of enaminoketones and esters, particularly cyclic-β-enaminoesters, in the synthesis of heterocycles and natural products. These compounds are noted for their role as versatile synthetic intermediates combining nucleophilicity and electrophilicity, which could be relevant for (Z)-N-((1,2-dimethyl-1H-indol-5-yl)methyl)but-2-enamide as a precursor or intermediate in similar synthetic processes (Negri, Kascheres, & Kascheres, 2004).

Potential in Anticonvulsant Compounds

The research on Zonisamide, a 1,2 benzisoxazole derivative, by D. Peters and E. Sorkin (1993) can provide insights into the pharmacodynamic and pharmacokinetic properties of structurally related compounds, including (Z)-N-((1,2-dimethyl-1H-indol-5-yl)methyl)but-2-enamide, especially regarding their potential application in epilepsy treatment (Peters & Sorkin, 1993).

Asymmetric N-Heterocycle Synthesis

R. Philip, S. Radhika, P. Saranya, and G. Anilkumar (2020) reviewed the use of tert-butanesulfinamide in the stereoselective synthesis of amines and their derivatives. This methodology provides access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives, representing structural motifs of many natural products and therapeutically applicable compounds. The potential application of (Z)-N-((1,2-dimethyl-1H-indol-5-yl)methyl)but-2-enamide in similar synthetic pathways can be explored (Philip, Radhika, Saranya, & Anilkumar, 2020).

Biopolymer Modification

K. Petzold-Welcke, K. Schwikal, S. Daus, and T. Heinze (2014) discussed the chemical modification of xylan, leading to new ethers and esters with specific properties. Understanding the reactivity and modification pathways of such biopolymers can be relevant when considering the chemical behavior and potential applications of (Z)-N-((1,2-dimethyl-1H-indol-5-yl)methyl)but-2-enamide in similar contexts (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).

Indole-Based HIV Inhibitors

Valeria Famiglini and R. Silvestri (2018) reviewed Indolylarylsulfones as a class of potent human immunodeficiency virus type 1 non-nucleoside reverse transcriptase inhibitors. The structural activity relationship (SAR) studies might provide insights into the potential pharmacological applications of (Z)-N-((1,2-dimethyl-1H-indol-5-yl)methyl)but-2-enamide, given the indole moiety in its structure (Famiglini & Silvestri, 2018).

Propiedades

IUPAC Name |

(Z)-N-[(1,2-dimethylindol-5-yl)methyl]but-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O/c1-4-5-15(18)16-10-12-6-7-14-13(9-12)8-11(2)17(14)3/h4-9H,10H2,1-3H3,(H,16,18)/b5-4- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBPXKXUYRJTMTM-PLNGDYQASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC(=O)NCC1=CC2=C(C=C1)N(C(=C2)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C\C(=O)NCC1=CC2=C(C=C1)N(C(=C2)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-N-((1,2-dimethyl-1H-indol-5-yl)methyl)but-2-enamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-({1-[2-(4-Cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetyl]piperidin-4-yl}methyl)-7-fluoro-3,4-dihydroquinazolin-4-one](/img/structure/B2559592.png)

![N-(2,5-dimethoxyphenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2559596.png)

![(2E)-3-[(4-chlorophenyl)amino]-1-(naphthalen-2-yl)prop-2-en-1-one](/img/structure/B2559599.png)

![[2-[(3-Chlorophenyl)methylamino]-2-oxoethyl] 3-cyanobenzoate](/img/structure/B2559600.png)

![N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-phenylpropanamide](/img/structure/B2559602.png)

![Ethyl 2-{3-oxo-1-[3-(trifluoromethyl)benzoyl]-2-piperazinyl}acetate](/img/structure/B2559604.png)

![N-{4-[(4-fluorophenyl)sulfonyl]phenyl}-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2559605.png)

![1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-3-(3-methoxyphenyl)-1-(pyridin-4-ylmethyl)thiourea](/img/structure/B2559610.png)

![8-(Dimethylamino)-7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2559615.png)